molecular formula C25H40O4 B131528 Methyl 7 CAS No. 14773-00-3

Methyl 7

Cat. No.: B131528
CAS No.: 14773-00-3
M. Wt: 404.6 g/mol
InChI Key: XHRLTYUHWGHDCJ-WZAAVQHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7 can be achieved through the oxidation of chenodeoxycholic acid. One method involves the use of sodium hypochlorite as the oxidizing agent, with the reaction temperature controlled at -15°C. The reaction is carried out in methanol as the solvent, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, followed by purification steps such as crystallization and filtration to obtain high-purity products. The use of efficient oxidizing agents and controlled reaction conditions are crucial to ensure the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetone.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxidation state and functional groups, which confer distinct biological activities and chemical reactivity. Its role as a human metabolite and its involvement in bile acid metabolism further highlight its importance in scientific research .

Properties

IUPAC Name

methyl (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRLTYUHWGHDCJ-WZAAVQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471884
Record name Methyl 7|A-Hydroxy-3-ketocholanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14773-00-3
Record name Methyl 7|A-Hydroxy-3-ketocholanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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